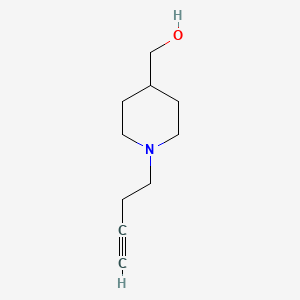
(1-(But-3-yn-1-yl)piperidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(But-3-yn-1-yl)piperidin-4-yl)methanol: is an organic compound featuring a piperidine ring substituted with a butynyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(But-3-yn-1-yl)piperidin-4-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is reacted with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate to form 1-(But-3-yn-1-yl)piperidine.
Hydroxymethylation: The resulting compound is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: (1-(But-3-yn-1-yl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学研究应用
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic cycles due to its functional groups.
Biology and Medicine
Pharmacophore: The compound’s structure makes it a candidate for drug development, particularly in targeting neurological pathways.
Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.
Industry
Material Science:
Agrochemicals: Could be used in the synthesis of new agrochemical agents.
作用机制
The mechanism by which (1-(But-3-yn-1-yl)piperidin-4-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1-(But-3-yn-1-yl)piperidin-4-amine): Similar structure but with an amine group instead of a hydroxymethyl group.
(1-(But-3-yn-1-yl)piperidin-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
Functional Groups: The presence of both a butynyl and a hydroxymethyl group provides unique reactivity and potential for diverse chemical transformations.
Biological Activity: The specific arrangement of functional groups may offer unique interactions with biological targets, making it a valuable compound for drug discovery.
This detailed overview provides a comprehensive understanding of (1-(But-3-yn-1-yl)piperidin-4-yl)methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
(1-but-3-ynylpiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h1,10,12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRCKEWLDHRBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

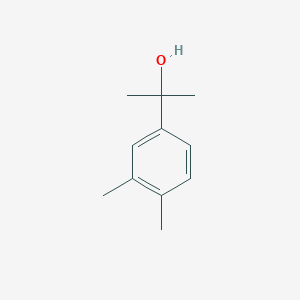
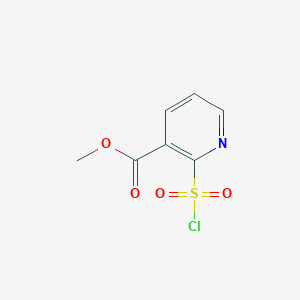
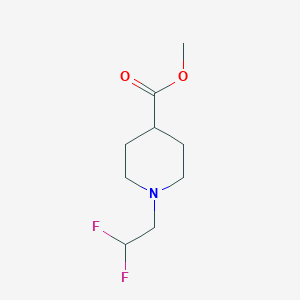
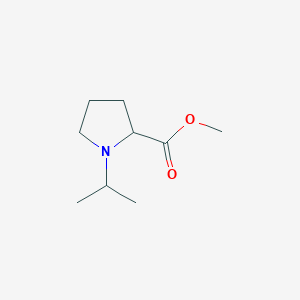
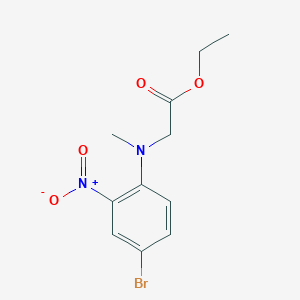
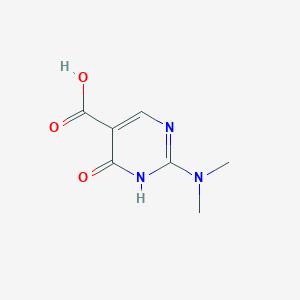
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B7874647.png)
![2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol](/img/structure/B7874655.png)
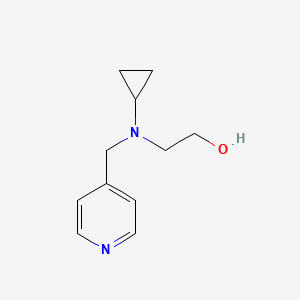
![{1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B7874675.png)



